Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate: is an organic compound that features a benzoate ester functional group. This compound is notable for its use in various chemical synthesis processes, particularly in the field of organic chemistry. The presence of the tert-butoxycarbonyl (Boc) group makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the Boc-protected amine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the protection of amine groups during the synthesis process .
Industry: In the chemical industry, it is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism by which Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is typically removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
- Methyl 4-[(tert-butoxycarbonyl)amino]benzoate
- Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness: Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate is unique due to its specific structure, which combines the Boc-protected amine with a benzoate ester. This combination makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
DQYIKEHENIUSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.